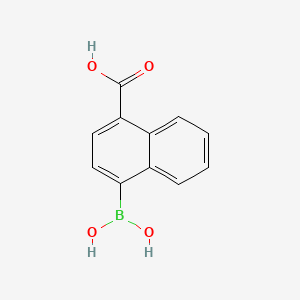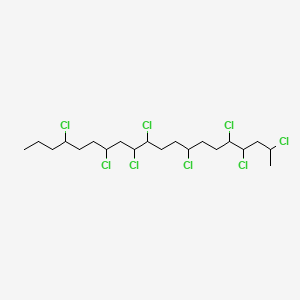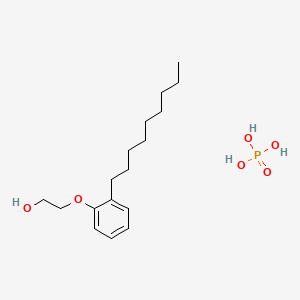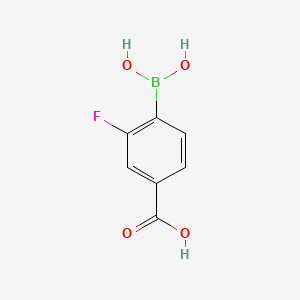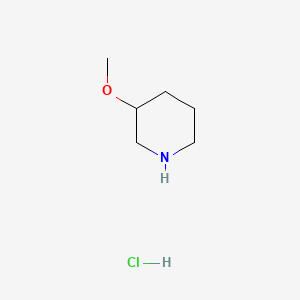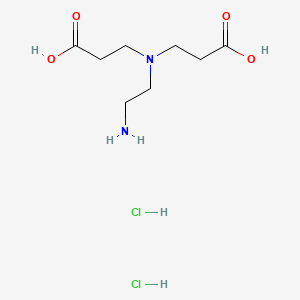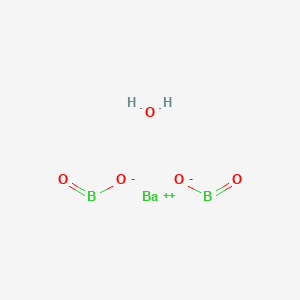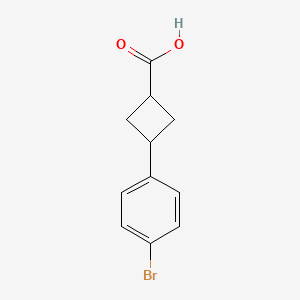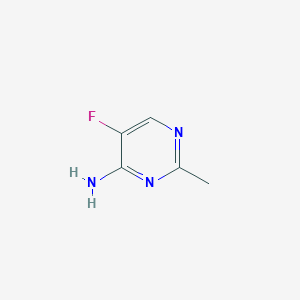
Vinyl acetate vinyl alcohol polymer
概要
説明
Polyvinyl Alcohol (PVA), a versatile synthetic polymer, serves as the cornerstone of numerous industrial applications. A key attribute is its exceptional ability to form films and enduring resistance to oil, grease, and solvents, significantly contributing to its widespread utility . PVA is a high molecular weight polymer of vinyl alcohol monomers .
Synthesis Analysis
The first step in the production of PVA involves the polymerization of vinyl acetate to form Polyvinyl Acetate (PVAc). This process is typically carried out in the presence of free radical initiators . Subsequently, the PVAc undergoes a process known as alcoholysis (or hydrolysis) in the presence of an alcohol and a strong base or acid catalyst. The acetate groups in the PVAc are replaced by hydroxyl groups, leading to the formation of PVA .
Molecular Structure Analysis
PVA is a high molecular weight polymer of vinyl alcohol monomers. The overall structure of PVA can be represented as follows: [-CH 2 CHOH-] n. Here, ‘n’ represents the number of repeating units, determining the overall molecular weight of the polymer .
Chemical Reactions Analysis
The reaction of acetoacetylated PVA with a cross-linking agent, adipic dihydrazide, was analyzed. The sensitivity enhanced 13C NMR spectra reveal that the carbonyl of the acetoacetyl group of PVA crosslinks with adipic hydrazide by forming an imine bond (>C N–) this study also shows that the product has only seven crosslinking sites per molecular chain with a polymerization degree of 1000 and is water resistant .
Physical And Chemical Properties Analysis
Many of PVA’s characteristics are owed to the presence of hydroxyl groups along the polymer chain. These groups provide PVA with its unique properties such as: High Tensile Strength and Flexibility, Excellent Film Forming Capacity, and Water Solubility .
科学的研究の応用
Emulsion Polymerization and Latex Properties
Poly(vinyl alcohol) is often used in vinyl acetate emulsion polymerization as a protective colloid. Its complex role involves grafting reactions with the monomer, influencing process mechanisms and the colloidal properties of the latex. Studies have shown variations in kinetics depending on the types of polyvinyl alcohol used, affecting the rheological behavior of different latexes and suggesting hypotheses on interaction mechanisms in these systems (Carrà, Sliepcevich, Canevarolo, & Carrà, 2005).
Medical Applications and Magnetic Polymer Microparticles
The synthesis of poly(vinyl acetate)/poly(vinyl alcohol) has been detailed for medical applications, specifically in intravascular embolization procedures and hyperthermia treatment. Research indicates that these materials exhibit thermal stability and maintain the morphology of the precursor poly(vinyl acetate) under mild reaction conditions (Ferreira, Segura, Souza, Umpierre, & Machado, 2012).
Industrial and Biodegradable Properties
Poly(vinyl alcohol) is a highly crystalline polyhydroxy polymer known for its tensile strength, abrasion resistance, and superior oxygen-barrier properties. It is fully biodegradable and nonhazardous, with major industrial uses in textile sizing, adhesives, emulsion polymerization, paper coating, and as an additive in various products (Marten, 2002).
Synthesis and Applications in Copolymerization
Vinyl acetal polymers, including poly(vinyl acetate), poly(vinyl alcohol), and poly(vinyl acetal), are significant in applications requiring optical clarity, high pigment, and filler binding capacity. These polymers are used in safety glass, adhesives, and surface coatings due to their toughness and adhesion properties (Wade, 2003).
Star Polymers via MADIX/RAFT Polymerization
Poly(vinyl acetate) stars prepared using MADIX/RAFT polymerization demonstrate the potential for developing complex macromolecular structures with varied applications in advanced materials (Stenzel, Davis, & Barner‐Kowollik, 2004).
Engineering and Medical Applications
Poly(vinyl alcohol) and its composites are utilized in various engineering and medical applications, including hydrogels with unique morphological and physico-mechanical features, electrical film membranes, chemical separation, and drug carriers (Feldman, 2020).
RAFT Polymerization for Biomedical Use
The reversible addition fragmentation chain transfer (RAFT) polymerization of vinyl esters, including poly(vinyl alcohol), is explored for biomedical applications, highlighting its potential in precision polymer synthesis and as reactive stabilizers (Harrisson et al., 2014).
Biodegradation and Environmental Impact
Poly(vinyl alcohol) is environmentally significant due to its biodegradability under aerobic and anaerobic conditions. Its industrial discharge has led to the exploration of bioremediation methods, focusing on microorganisms and enzymes capable of degrading PVA (Halima, 2016).
作用機序
Safety and Hazards
Acute (short-term) inhalation exposure of workers to vinyl acetate has resulted in eye irritation and upper respiratory tract irritation . Chronic (long-term) occupational exposure did not result in any severe adverse effects in workers; some instances of upper respiratory tract irritation, cough, and/or hoarseness were reported .
将来の方向性
The fundamentals of electrochemical characterization for analyzing the mechanism of supercapacitor applications, such as EIS, LSV and dielectric constant, are highlighted. Similarly, thermodynamic transport models of ions and their mechanism about temperature based on Arrhenius and Vogel–Tammann–Fulcher (VTF) are analyzed .
特性
IUPAC Name |
ethenol;ethenyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.C2H4O/c1-3-6-4(2)5;1-2-3/h3H,1H2,2H3;2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALWOYBZYFNRDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=C.C=CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25213-24-5, 107122-20-3 | |
| Record name | Vinyl acetate-vinyl alcohol copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25213-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid ethenyl ester, polymer with ethenol, graft | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107122-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID601045916 | |
| Record name | Ethenyl acetate polymer with ethenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid ethenyl ester, polymer with ethenol | |
CAS RN |
25213-24-5 | |
| Record name | Acetic acid ethenyl ester, polymer with ethenol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid ethenyl ester, polymer with ethenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of vinyl alcohol vinyl acetate copolymer?
A1: Vinyl alcohol vinyl acetate copolymer is not a single compound but a random copolymer composed of repeating vinyl alcohol (VA) and vinyl acetate (VAc) units. The structure can be represented as:
Q2: How does the degree of hydrolysis affect the properties of PVA/PVAc?
A2: The degree of hydrolysis (DH), representing the molar percentage of vinyl acetate units converted to vinyl alcohol, significantly influences PVA/PVAc properties. Higher DH leads to increased hydrophilicity, water solubility, and crystallinity, impacting the polymer's mechanical strength, gas barrier properties, and biodegradability. [, , ]
Q3: Can the microstructure of PVA/PVAc be determined?
A3: Yes, techniques like 13C-NMR spectroscopy allow for detailed analysis of PVA/PVAc microstructure, providing insights into the molar fractions of vinyl alcohol, vinyl acetate, acetals, half-acetals, and the tacticity of vinyl alcohol sequences. [, ]
Q4: How does the sequence distribution of vinyl acetate units in PVA/PVAc affect its interaction with iodine?
A4: The formation of red complexes between PVA/PVAc and iodine is influenced by the sequence distribution of vinyl acetate units. Blockier copolymers, with longer sequences of vinyl acetate, exhibit stronger complexation with iodine. [, ]
Q5: Are there thermal stability differences between statistical and block PVA/PVAc copolymers?
A5: Yes, the thermal degradation of statistical and block PVA/PVAc copolymers differs under dynamic thermal conditions. The content and arrangement of OH groups significantly influence the thermal characteristics and kinetic parameters of these copolymers. [, ]
Q6: How do PVA/PVAc copolymers interact with surfactants?
A6: PVA/PVAc copolymers can form colloidal aggregates known as nanogels in aqueous solutions due to hydrophobic interactions between acetate sequences. These nanogels can interact with anionic surfactants like sodium dodecyl sulfate, leading to disaggregation and changes in particle size. [, ]
Q7: How does Ag+ interact with PVA/PVAc stabilized emulsions?
A7: Ag+ ions can significantly alter the spacing between PVA/PVAc stabilized nanoemulsion droplets. This interaction, attributed to the screening of surface charges and conformational changes in the adsorbed polymer layer, results in a blue shift in diffracted light, suggesting potential for sensor applications. []
Q8: Can PVA/PVAc be modified for enhanced biocompatibility?
A8: Yes, research demonstrates the synthesis of heparinizable PVA/PVAc materials with improved blood compatibility. These modifications involve covalently binding heparin-complexing polymers like poly(amido-amine) to the terpolymer backbone, enhancing its potential for biomedical applications. [, ]
Q9: What are the environmental concerns associated with PVA/PVAc?
A9: While PVA/PVAc itself is considered relatively non-toxic, its production and disposal raise environmental concerns. The use of vinyl acetate monomer and the potential release of acetic acid during hydrolysis necessitate careful waste management and exploration of sustainable alternatives. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




